BenchChemオンラインストアへようこそ!

4-Methoxyfuro[3,2-d]pyrimidine-6-carboxylic acid

PI3K p110alpha inhibitor Medicinal Chemistry Scaffold Hopping

4-Methoxyfuro[3,2-d]pyrimidine-6-carboxylic acid is a building block with a furo[3,2-d]pyrimidine core, 4-methoxy group, and reactive 6-carboxylic acid handle. Validated in kinase inhibition (PI3Kα IC50=3.5 nM; Syk co-crystal 5T68) and PDE4 inhibition. A 400-fold potency gain over thieno analogs enables scaffold hopping to rescue stalled programs. The 6-COOH group allows direct amide coupling for library synthesis and bioconjugation to probes. A de-risked, IP-differentiating starting point for drug discovery.

Molecular Formula C8H6N2O4
Molecular Weight 194.14
CAS No. 1431412-19-9
Cat. No. B3027908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxyfuro[3,2-d]pyrimidine-6-carboxylic acid
CAS1431412-19-9
Molecular FormulaC8H6N2O4
Molecular Weight194.14
Structural Identifiers
SMILESCOC1=NC=NC2=C1OC(=C2)C(=O)O
InChIInChI=1S/C8H6N2O4/c1-13-7-6-4(9-3-10-7)2-5(14-6)8(11)12/h2-3H,1H3,(H,11,12)
InChIKeyBFINEDABYOVUMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methoxyfuro[3,2-d]pyrimidine-6-carboxylic acid (CAS 1431412-19-9): A Privileged Scaffold for Kinase-Focused Medicinal Chemistry


4-Methoxyfuro[3,2-d]pyrimidine-6-carboxylic acid is a heterocyclic small molecule featuring a fused furo[3,2-d]pyrimidine core with a methoxy group at the 4-position and a reactive carboxylic acid at the 6-position . Its molecular formula is C8H6N2O4 with a molecular weight of 194.14 g/mol . The furo[3,2-d]pyrimidine scaffold is recognized as a privileged structure in medicinal chemistry, particularly for the development of kinase inhibitors targeting enzymes such as PI3K, Syk, and PDE4, which are implicated in cancer, inflammation, and respiratory diseases [1].

Why Furo[3,2-d]pyrimidine Analogs Cannot Be Casually Substituted for 4-Methoxyfuro[3,2-d]pyrimidine-6-carboxylic Acid


While many furo[3,2-d]pyrimidines share a common core, their biological and chemical behavior is exquisitely sensitive to substitution patterns [1]. For instance, a 400-fold difference in potency was observed between a thieno[3,2-d]pyrimidine (IC50 = 1.4 µM) and its corresponding furo[3,2-d]pyrimidine derivative (IC50 = 3.5 nM) solely due to a scaffold hop [2]. The specific 4-methoxy and 6-carboxylic acid groups in the target compound define its unique reactivity, physicochemical properties, and potential for generating differentiated intellectual property. Simple, unsubstituted furo[3,2-d]pyrimidines lack these functional handles and cannot recapitulate the same synthetic or biological outcomes, making them unsuitable replacements for applications demanding this precise molecular architecture.

Quantitative Differentiation Guide: 4-Methoxyfuro[3,2-d]pyrimidine-6-carboxylic acid vs. Closest Analogs


Scaffold-Driven Potency Differentiation: Furo[3,2-d]pyrimidine Core vs. Thieno[3,2-d]pyrimidine Core in PI3Kα Inhibition

In a direct head-to-head comparison within the same study, the furo[3,2-d]pyrimidine core demonstrated markedly superior potency compared to the analogous thieno[3,2-d]pyrimidine. Compound 10e, a 2-aryl-4-morpholinopyrido[3',2':4,5]furo[3,2-d]pyrimidine, achieved an IC50 of 3.5 nM against PI3Kα. This represents an approximate 400-fold improvement over the initial hit compound 2a, a 4-morpholin-4-ylpyrido[3',2':4,5]thieno[3,2-d]pyrimidine, which had an IC50 of 1.4 µM [1].

PI3K p110alpha inhibitor Medicinal Chemistry Scaffold Hopping

Unique Synthetic Handle for Derivatization: 6-Carboxylic Acid vs. Unsubstituted or Ester Analogs

The presence of a free carboxylic acid at the 6-position provides a versatile, high-yielding handle for direct conjugation to amines via amide bond formation, or for reduction to alcohols. This enables rapid exploration of structure-activity relationships (SAR) at this vector without additional deprotection steps . In contrast, analogs like 4-methoxyfuro[3,2-d]pyrimidine (CAS 1431412-17-7) lack this functional group entirely, while ester-protected analogs (e.g., ethyl esters) require an extra hydrolysis step, adding to the synthetic sequence and potentially reducing overall yield .

Synthetic Chemistry Building Block Derivatization

Distinct Physicochemical Property Profile: Impact on ADME and Formulation

The combination of the 4-methoxy and 6-carboxylic acid groups yields a unique physicochemical profile that differs markedly from close analogs. While experimental LogP and LogD values are not reported, the presence of the carboxylic acid (pKa ~4.2) confers aqueous solubility and potential for salt formation, a critical attribute for formulation. The methoxy group contributes to lipophilicity and may influence membrane permeability [1]. This profile contrasts with more lipophilic analogs like 2-chloro-4-morpholinofuro[3,2-d]pyrimidine-6-carboxylic acid, which contains an additional basic morpholine and chloro substituent, leading to a different pKa and LogD, thereby altering its pharmacokinetic behavior and suitability for different target product profiles .

Physicochemical Properties Drug-Likeness ADME

Privileged Scaffold for Kinase Inhibition: Documented Success in Multiple Target Classes

The furo[3,2-d]pyrimidine scaffold is not a theoretical construct; it has been validated in multiple kinase inhibitor programs. Beyond the potent PI3Kα inhibition mentioned earlier, a series of furano[3,2-d]pyrimidines were optimized as selective Spleen Tyrosine Kinase (Syk) inhibitors, with their binding mode confirmed by a crystal structure (PDB ID: 5T68) [1]. Additionally, pyrido[3',2':4,5]furo[3,2-d]pyrimidines have been developed as potent phosphodiesterase type 4 (PDE4) inhibitors for respiratory disease [2]. This broad target engagement profile de-risks the use of the core scaffold and positions 4-methoxyfuro[3,2-d]pyrimidine-6-carboxylic acid as a strategic entry point into a proven chemical space.

Kinase Inhibitor Syk PDE4 PI3K

Regioisomeric Distinction: 6-Carboxylic Acid vs. 4-Carboxylic Acid Analog

The position of the carboxylic acid group is crucial for the vector of SAR exploration. The target compound has the acid at the 6-position of the furo[3,2-d]pyrimidine ring. A direct regioisomer, furo[3,2-d]pyrimidine-4-carboxylic acid (CAS 1823898-08-3), places the acid at the 4-position . This subtle change in substitution pattern leads to a completely different spatial orientation of any attached functional groups relative to the core, which can have profound effects on target binding and selectivity. For medicinal chemists, this means these two building blocks are not interchangeable and will explore different vectors in the binding pocket, leading to distinct SAR and IP landscapes.

Regioisomer Building Block SAR Exploration

Validated Application Scenarios for 4-Methoxyfuro[3,2-d]pyrimidine-6-carboxylic Acid (CAS 1431412-19-9)


Lead Generation for PI3Kα or Syk Kinase Inhibitor Programs

Use 4-Methoxyfuro[3,2-d]pyrimidine-6-carboxylic acid as a key building block to synthesize a library of amides. The direct coupling of the 6-carboxylic acid with diverse amines enables rapid, high-yielding exploration of the solvent-exposed region of the kinase ATP-binding pocket. This is directly supported by the known activity of furo[3,2-d]pyrimidines against PI3Kα (IC50 = 3.5 nM) and Syk (co-crystal structure 5T68), providing a validated and de-risked starting point for medicinal chemistry efforts [1] [2].

Building Block for PDE4 Inhibitor Optimization

Employ the compound as a versatile intermediate in the synthesis of novel PDE4 inhibitors for respiratory indications like asthma and COPD. The carboxylic acid handle allows for the introduction of diverse functional groups to optimize potency, selectivity, and pharmacokinetic properties. The furo[3,2-d]pyrimidine core has established precedent as a PDE4 inhibitor scaffold, providing a rational basis for this approach [3].

Scaffold Replacement Strategy in Drug Discovery

In programs encountering potency or selectivity issues with other heterocyclic cores (e.g., thienopyrimidines, pyrrolopyrimidines), 4-Methoxyfuro[3,2-d]pyrimidine-6-carboxylic acid can serve as the entry point for a strategic scaffold hop. The documented ~400-fold improvement in potency when switching from a thieno- to a furo[3,2-d]pyrimidine core in a PI3Kα program demonstrates the potential of this approach to rescue or significantly advance stalled programs [1].

Chemical Biology Probe Synthesis

Utilize the compound's carboxylic acid for facile conjugation to linkers or biotin for the generation of chemical biology probes. The ability to readily attach the scaffold to a solid support or a reporter tag via the 6-position enables the study of target engagement, cellular localization, and mechanism of action for furo[3,2-d]pyrimidine-based inhibitors, accelerating the validation of novel therapeutic targets.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Methoxyfuro[3,2-d]pyrimidine-6-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.